molecular formula C21H24N2O3 B2533769 4-ethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954608-21-0

4-ethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2533769
CAS RN: 954608-21-0
M. Wt: 352.434
InChI Key: XEYQLNXTVWVELD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound has been reported in scientific literature . The yield was 73% and the melting point was over 360°C . The IR (KBr) values were 1616, 1670 and 3200 cm −1 . The 1 H NMR (DMSO) values were δ ppm 2.19 (s, 3H, CH 3 CO), 4.45 (d, 2H, methylene), 3.75 (m, 1H, methine), 7.34 (s, 1H, NH of acetamide), 7.52, 7.75 (m, 4H, ArH), 7.43, 7.89 and 8.57 (m, 4H, pyridine ring) . The 13 C NMR (DMSO) values were δ = 168.8, 163, 161.4, 148.5, 146.4, 140.9, 139.7, 132.1, 129.5, 124.2, 121.8, 120.8, 66.9, 50.3, 33.6, 23.9 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1 H NMR (DMSO) values were δ ppm 2.19 (s, 3H, CH 3 CO), 4.45 (d, 2H, methylene), 3.75 (m, 1H, methine), 7.34 (s, 1H, NH of acetamide), 7.52, 7.75 (m, 4H, ArH), 7.43, 7.89 and 8.57 (m, 4H, pyridine ring) . The 13 C NMR (DMSO) values were δ = 168.8, 163, 161.4, 148.5, 146.4, 140.9, 139.7, 132.1, 129.5, 124.2, 121.8, 120.8, 66.9, 50.3, 33.6, 23.9 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 352.434, a melting point of over 360°C , and specific IR (KBr) and NMR (DMSO) values .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research has demonstrated the significance of 4-oxoquinolines and their derivatives in medicinal chemistry due to their biological and synthetic versatility. For instance, the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been studied, highlighting the importance of the 4-oxoquinoline core and carboxamide unit in synthesizing compounds with potential antibacterial and antiviral activities (Batalha et al., 2019). Additionally, methodologies for synthesizing polycyclic amides through oxidative coupling of benzamides and alkynes have been developed, offering routes to isoquinolones and other heterocycles (Song et al., 2010).

Pharmacological Activities

Certain derivatives, such as σ2 receptor ligands, have been explored for their potential in tumor diagnosis and as precursors for PET tracer development, illustrating the utility of these compounds in cancer research (Abate et al., 2011). The synthesis and evaluation of quinazoline derivatives as antimicrobial agents also underscore the diverse pharmacological applications of these compounds (Desai et al., 2007).

Potential Therapeutic Uses

Investigations into the cytotoxicity and genotoxicity of ethoxyquin, an antioxidant used in animal feed, have contributed to understanding the safety and potential health effects of related compounds on human health (Blaszczyk & Skolimowski, 2015). Moreover, the synthesis of novel benzodifuranyl derivatives from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties, demonstrates the therapeutic potential of these compounds (Abu‐Hashem et al., 2020).

properties

IUPAC Name

4-ethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-13-23-19-11-8-17(14-16(19)7-12-20(23)24)22-21(25)15-5-9-18(10-6-15)26-4-2/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYQLNXTVWVELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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